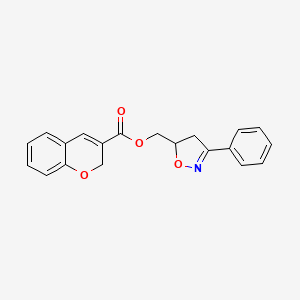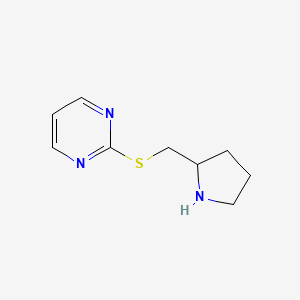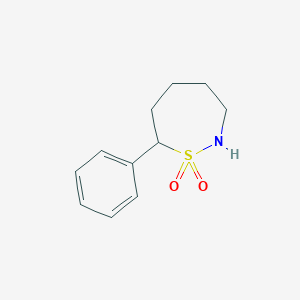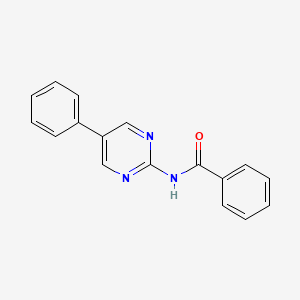
(3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that features a unique combination of isoxazole and chromene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where an alkyne and a nitrile oxide react to form the isoxazole ring. This is followed by the esterification of the chromene carboxylic acid with the isoxazole derivative. The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and chromene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl or chromene rings .
Applications De Recherche Scientifique
(3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl 2H-chromene-3-carboxylate: shares similarities with other isoxazole and chromene derivatives, such as:
Uniqueness
What sets this compound apart is its combined structure, which may confer unique biological activities and chemical properties not found in other compounds. This dual functionality makes it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C20H17NO4 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H17NO4/c22-20(16-10-15-8-4-5-9-19(15)23-12-16)24-13-17-11-18(21-25-17)14-6-2-1-3-7-14/h1-10,17H,11-13H2 |
Clé InChI |
XWTUVMPDBKQCIA-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1C2=CC=CC=C2)COC(=O)C3=CC4=CC=CC=C4OC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12943708.png)


![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)








![tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12943787.png)
